molecular formula C21H15BrClN3O2S2 B3299229 N-(3-bromophenyl)-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899547-31-0

N-(3-bromophenyl)-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3299229
CAS No.: 899547-31-0
M. Wt: 520.9 g/mol
InChI Key: MVKDCYHGZREROC-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 3-bromophenyl acetamide moiety linked via a sulfanyl group to a pyrimidinone core substituted with a 2-chlorobenzyl group. The bromine and chlorine substituents enhance lipophilicity and electronic effects, which are critical for target binding and metabolic stability.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN3O2S2/c22-14-5-3-6-15(10-14)24-18(27)12-30-21-25-17-8-9-29-19(17)20(28)26(21)11-13-4-1-2-7-16(13)23/h1-10H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKDCYHGZREROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.

    Introduction of the 2-chlorophenylmethyl Group: This step involves the alkylation of the thienopyrimidine core with a 2-chlorophenylmethyl halide under basic conditions.

    Formation of the Acetamide Moiety: This step involves the reaction of the intermediate with an appropriate acylating agent to introduce the acetamide group.

    Bromination: The final step involves the bromination of the phenyl ring to introduce the 3-bromophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides, as well as electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or receptor binding.

    Medicine: This compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors.

    Signal Transduction Pathways: The compound could modulate signal transduction pathways by interacting with key proteins or other molecules.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ()

  • Molecular Formula : C₂₁H₁₆BrN₃O₂S₂
  • Key Differences: Bromine at the 4-position of the phenyl ring vs. 3-bromo in the target compound. Pyrimidinone core substituted with 3-methyl and 7-phenyl groups instead of 3-(2-chlorobenzyl).
  • Implications: The 4-bromophenyl group may alter dipole interactions in binding pockets compared to the 3-bromo isomer.

N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide ()

  • Molecular Formula : C₂₂H₁₉ClN₃O₂S₂
  • Key Differences: Chlorine replaces bromine on the phenyl ring. Pyrimidinone core is 6,7-dihydro (partially saturated) with a 4-methylphenyl substitution.
  • Implications: Reduced molecular weight and lipophilicity due to chlorine vs. bromine. Saturation of the thieno ring may enhance conformational rigidity, affecting target binding .

Core Structure Modifications

N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide ()

  • Key Differences: Thieno[2,3-d]pyrimidinone core (vs. [3,2-d] in the target compound). 3-ethyl and 5,6-dimethyl substituents on the pyrimidinone.
  • Alkyl groups may improve metabolic stability but reduce solubility .

Functional Group Variations

N-(3-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide ()

  • Key Differences: Sulfonyl group attached to the pyrimidinone core. 1,6-dihydropyrimidinone (reduced) instead of fully aromatic thieno[3,2-d]pyrimidinone.
  • The reduced pyrimidinone ring may decrease aromatic interactions .

Structural and Physicochemical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
Target Compound C₂₂H₁₆BrClN₃O₂S₂ 555.82 3-bromophenyl, 2-chlorobenzyl, thieno[3,2-d]pyrimidinone Thieno[3,2-d]pyrimidinone
N-(4-Bromophenyl)-... () C₂₁H₁₆BrN₃O₂S₂ 486.40 4-bromophenyl, 3-methyl, 7-phenyl Thieno[3,2-d]pyrimidinone
N-(3-chlorophenyl)-... () C₂₂H₁₉ClN₃O₂S₂ 472.99 3-chlorophenyl, 4-methylphenyl, 6,7-dihydro Dihydrothieno[3,2-d]pyrimidin
N-(2-Bromophenyl)-... () C₁₉H₁₉BrN₃O₂S₂ 474.41 2-bromophenyl, 3-ethyl, 5,6-dimethyl Thieno[2,3-d]pyrimidinone

Biological Activity

N-(3-bromophenyl)-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H15BrClN3O3SC_{17}H_{15}BrClN_3O_3S with a molecular weight of approximately 403.87 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H15BrClN3O3SC_{17}H_{15}BrClN_3O_3S
Molecular Weight403.87 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thieno[3,2-d]pyrimidines have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that certain derivatives inhibited key signaling pathways involved in cancer progression, such as VEGFR-2 and AKT, leading to apoptosis in liver cell carcinoma models .

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Kinases : The compound has been shown to inhibit important kinases like VEGFR-2 and AKT at low IC50 values (0.075 µM and 4.60 µM respectively), which are critical for tumor growth and survival.
  • Induction of Apoptosis : Flow cytometry analyses indicated that treatment with the compound resulted in cell cycle arrest at the S phase and subsequent caspase-3 activation, leading to programmed cell death .

Case Studies

  • In Vitro Studies : A study involving various thieno[3,2-d]pyrimidine derivatives reported that specific substitutions on the phenyl rings significantly enhanced cytotoxicity against prostate (PC-3) and liver (HepG2) cancer cells. The derivative with a 4-chloro substitution showed particularly high activity against both cell lines .
  • Cell Cycle Analysis : In one experiment, flow cytometry revealed that treatment with the compound led to a notable accumulation of cells in the S phase (56.19%) for one derivative, while another derivative caused a significant buildup in the G0/G1 phase (53.28%), indicating distinct mechanisms of action depending on structural modifications .

Table 2: IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Derivative 1PC-30.126
Derivative 1HepG26.96
Derivative 2PC-30.075
Derivative 2HepG24.60

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
N-(3-bromophenyl)-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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